molecular formula C17H38N2O B14227193 N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine CAS No. 627521-98-6

N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine

Cat. No.: B14227193
CAS No.: 627521-98-6
M. Wt: 286.5 g/mol
InChI Key: QMZIUHWMODTLHH-UHFFFAOYSA-N
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Description

N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine is an organic compound characterized by the presence of a methoxypropyl group and an undecyl chain attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 3-methoxypropylamine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or organic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or hydroxyl derivatives.

Scientific Research Applications

N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-Methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
  • N-(3-Methoxypropyl)-1-naphthalenamine

Uniqueness

N~1~-(3-Methoxypropyl)-N~2~-undecylethane-1,2-diamine is unique due to its combination of a methoxypropyl group and an undecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

627521-98-6

Molecular Formula

C17H38N2O

Molecular Weight

286.5 g/mol

IUPAC Name

N'-(3-methoxypropyl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C17H38N2O/c1-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17-20-2/h18-19H,3-17H2,1-2H3

InChI Key

QMZIUHWMODTLHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCCCOC

Origin of Product

United States

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